molecular formula C16H10ClN3O3S B2685362 (E)-N-(4-chlorobenzo[d]thiazol-7-yl)-3-(3-nitrophenyl)acrylamide CAS No. 946383-97-7

(E)-N-(4-chlorobenzo[d]thiazol-7-yl)-3-(3-nitrophenyl)acrylamide

Cat. No. B2685362
CAS RN: 946383-97-7
M. Wt: 359.78
InChI Key: VFSJSTPRUNFCLQ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-chlorobenzo[d]thiazol-7-yl)-3-(3-nitrophenyl)acrylamide, also known as CBT-1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. This compound belongs to the family of benzothiazole derivatives and has shown promising results in preclinical studies.

Scientific Research Applications

Structural Significance and Material Applications

  • Mechanical Behavior Control Through Crystal Structure

    The study of theophylline co-crystals with various substituted carboxylic acids and amides, including those with chloro and nitro substituents, demonstrates how crystal packing influences mechanical properties such as brittleness and shear behavior. This highlights the potential of precise molecular engineering in developing materials with desired mechanical properties (Shubhangi Kakkar et al., 2018).

  • High-Refractive-Index Polyamides

    The development of high-refractive-index polyamides incorporating nitro groups and thiazole rings signifies the role of such compounds in creating materials with exceptional optical properties. These materials are noted for their solubility, heat resistance, and potential in advanced optics applications (A. Javadi et al., 2015).

Biological and Chemical Synthesis Applications

  • Anticancer Agent Development

    Research on 2-anilinopyridine-3-acrylamides as tubulin polymerization inhibitors showcases the therapeutic potential of acrylamide derivatives in cancer treatment. Certain derivatives demonstrated significant cytotoxicity against lung adenocarcinoma cells, suggesting their utility in designing new anticancer agents (A. Kamal et al., 2014).

  • Corrosion Inhibition

    The investigation of acrylamide derivatives as corrosion inhibitors in nitric acid solutions of copper reveals their application in protecting metals from corrosion. This research underscores the broader chemical utility of acrylamide derivatives in industrial applications (Ahmed Abu-Rayyan et al., 2022).

properties

IUPAC Name

(E)-N-(4-chloro-1,3-benzothiazol-7-yl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3S/c17-12-5-6-13(16-15(12)18-9-24-16)19-14(21)7-4-10-2-1-3-11(8-10)20(22)23/h1-9H,(H,19,21)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSJSTPRUNFCLQ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-chlorobenzo[d]thiazol-7-yl)-3-(3-nitrophenyl)acrylamide

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